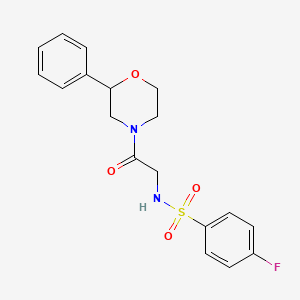

4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

4-Fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position and a 2-phenylmorpholinoethyl ketone group. This compound belongs to a broader class of sulfonamides, which are widely explored in medicinal chemistry due to their versatility in binding biological targets, such as enzymes and receptors.

Properties

IUPAC Name |

4-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c19-15-6-8-16(9-7-15)26(23,24)20-12-18(22)21-10-11-25-17(13-21)14-4-2-1-3-5-14/h1-9,17,20H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKLVMMVDVKNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C14H12FNO3S

- Molecular Weight : 299.31 g/mol

- CAS Number : 24216969

- Structure : The compound features a sulfonamide group, a morpholine moiety, and a fluorinated aromatic ring, which may influence its biological interactions.

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. Several studies have shown that sulfonamides can selectively inhibit specific isoforms of CA, potentially leading to therapeutic applications in cancer treatment and other diseases .

- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound has been evaluated for its effects on MCF-7 (breast cancer), A549 (lung cancer), and SK-MEL-2 (melanoma) cells, showing promising results with IC50 values in the micromolar range .

Table 1: Summary of Biological Activities

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| A549 | 1.47 | Inhibition of carbonic anhydrases |

| SK-MEL-2 | 0.76 | Modulation of lipid signaling pathways |

Pharmacological Effects

Research has indicated that the compound may also exert anti-inflammatory effects by modulating lipid signaling pathways, which are crucial in cancer progression and metastasis. The inhibition of specific lipoxygenases (LOs) has been linked to reduced tumor growth in preclinical models .

Structure-Activity Relationship (SAR)

The presence of electron-donating groups (EDGs) on the phenyl ring has been shown to enhance the biological activity of similar compounds, while electron-withdrawing groups (EWGs) tend to decrease their efficacy. This relationship is critical for designing more potent derivatives .

Scientific Research Applications

4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound classified as a sulfonamide, notable for its complex structure and potential pharmacological applications. It features a fluorine atom, a sulfonamide group, and a morpholine ring, which contribute to its unique properties and bioactivity.

Properties

- It appears as a white crystalline powder with a melting point of approximately 169-170°C.

- It is sparingly soluble in water but more soluble in organic solvents like methanol and acetone.

- Molecular formula: C18H19FN2O4S

Chemical Behavior

The chemical behavior of this compound is influenced by its functional groups. The sulfonamide moiety can undergo hydrolysis, while the morpholine ring may participate in various nucleophilic substitution reactions. The fluorine atom enhances its reactivity and selectivity in biological systems, particularly in inhibiting specific enzymes such as cyclooxygenases.

Synthesis

The synthesis of this compound typically involves the reaction between 4-fluorobenzenesulfonyl chloride and 2-(2-phenylmorpholino)acetyl chloride in the presence of pyridine. This reaction forms an intermediate that subsequently undergoes hydrolysis to yield the final product. Characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Potential Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparisons

Morpholino vs. Piperidine Groups The target compound’s 2-phenylmorpholino group contains an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to piperidine derivatives (e.g., compounds 6 and 8). This may influence solubility and target engagement . Piperidine-based analogs (e.g., compound 8) demonstrate potent receptor antagonism, suggesting the target compound’s morpholino group could offer similar or improved pharmacokinetics .

Fluorine Substitution

- Fluorine at the para position is a common feature in analogs (e.g., compounds 5–8, 10). It reduces metabolic degradation and enhances membrane permeability, as seen in silodosin derivatives .

Synthetic Routes The target compound’s synthesis likely involves coupling 4-fluorobenzenesulfonyl chloride with a 2-phenylmorpholinoethyl amine intermediate, analogous to methods in (e.g., HATU/DIPEA-mediated amidation) . Piperidine-based compounds (e.g., 6, 8) are synthesized via nucleophilic substitution or reductive amination, highlighting the adaptability of sulfonamide chemistry .

Biological Activity While direct data for the target compound are unavailable, fragment-merging strategies () suggest that combining hydrophobic (phenyl) and polar (morpholino) groups could enhance antibacterial or receptor-binding activity . Compounds with trifluoroethoxy groups (e.g., 8) show high purity and yield, indicating robust synthetic protocols applicable to the target compound .

Physicochemical and Crystallographic Insights

- Hirshfeld Surface Analysis: Fluorine-substituted benzenesulfonamides (e.g., compound 2 in ) exhibit strong C–F⋯H and S–O⋯H interactions, which stabilize crystal packing. The target compound’s morpholino group may introduce additional N–H⋯O interactions .

- LogP and Solubility: Fluorine and morpholino groups likely balance lipophilicity (LogP ~2.5–3.5) and aqueous solubility, as observed in piperidine-based analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how can purity challenges be addressed?

- Methodological Answer : The compound’s synthesis involves coupling 4-fluorobenzenesulfonamide with a 2-phenylmorpholine-derived ketone intermediate. Key steps include:

-

Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize racemization .

-

Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to separate byproducts, as sulfonamides often co-elute with polar impurities .

-

Purity validation : Confirm via HPLC (C18 column, acetonitrile/water 60:40, retention time ~8.2 min) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Table 1 : Synthetic Yield Under Different Conditions

Coupling Agent Solvent Yield (%) Purity (%) EDC/HOBt DMF 72 98 DCC DCM 65 95

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer :

- pH stability assay : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via LC-MS. Sulfonamide bonds are prone to hydrolysis at extremes (pH <3 or >9) .

- Crystallography : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) reveals conformational stability of the morpholine ring and sulfonamide group .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with homology-modeled kinase structures (e.g., EGFR or MAPK). The fluorophenyl group shows strong hydrophobic interactions with ATP-binding pockets .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-morpholine moiety in aqueous environments. Free energy calculations (MM-PBSA) quantify binding .

Q. How can contradictory data on the compound’s cytotoxicity be resolved across different cell lines?

- Methodological Answer :

- Dose-response profiling : Test IC₅₀ values in >3 cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols (48-hour exposure, MTT assay). Variability often arises from differential expression of efflux pumps (e.g., P-gp) .

- Mechanistic studies : Perform RNA-seq on resistant vs. sensitive cells to identify upregulated pathways (e.g., PI3K/AKT) that modulate drug response .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent studies : Administer 10 mg/kg intravenously in Sprague-Dawley rats. Monitor plasma half-life (LC-MS/MS) and tissue distribution. The morpholine ring enhances blood-brain barrier penetration .

- Toxicogenomics : Analyze liver/kidney histopathology and serum biomarkers (ALT, creatinine) after 14-day oral dosing. Sulfonamides may induce idiosyncratic hepatotoxicity via reactive metabolites .

Methodological Considerations

Q. How to design SAR studies to improve selectivity against off-target receptors?

- Methodological Answer :

- Analog synthesis : Modify the phenylmorpholine moiety (e.g., replace with piperazine) or introduce substituents (e.g., -CF₃) at the 4-fluoro position .

- Selectivity screening : Use radioligand binding assays against a panel of 50 GPCRs/kinases. Prioritize analogs with >10-fold selectivity .

Q. What analytical techniques best resolve spectral overlaps in NMR characterization?

- Methodological Answer :

- 2D NMR : HSQC and HMBC clarify ambiguous ¹H signals (e.g., overlapping aromatic protons at δ 7.2–7.5 ppm) .

- DOSY : Differentiate between conformers or aggregates in DMSO-d₆ .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.